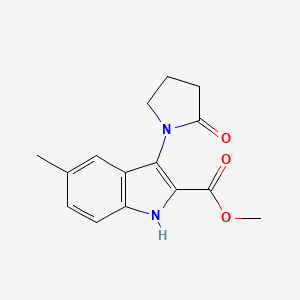

methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-5-6-11-10(8-9)14(13(16-11)15(19)20-2)17-7-3-4-12(17)18/h5-6,8,16H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEGMBAWXWMCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N3CCCC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogenation and Nucleophilic Substitution

- Step 1: Halogenation at the 5-position of the indole ring, often using N-bromosuccinimide (NBS) or similar halogenating agents, to generate a 5-halogenated indole intermediate.

- Step 2: Nucleophilic substitution with a suitable pyrrolidinone derivative, such as 2-oxopyrrolidine, facilitated by base or catalytic conditions, to attach the oxopyrrolidinyl group at the 3-position.

- Step 3: Esterification at the 2-position with methyl chloroformate or methyl iodide to introduce the methyl ester group.

Cyclization and Functionalization

- Cyclization reactions involving the indole nucleus are performed under acidic or basic conditions to facilitate ring closure and substitution at desired positions.

- The oxopyrrolidinyl group is introduced via nucleophilic attack on activated intermediates, often under reflux with suitable solvents such as acetonitrile or dichloromethane.

Alternative Route: Multi-step Modular Synthesis

Based on patent literature, an alternative approach involves:

- Starting from commercially available indole derivatives.

- Sequential halogenation at the 5-position.

- Coupling with a pyrrolidinone derivative via amide formation or nucleophilic substitution.

- Final esterification to yield the target compound.

This modular approach enhances flexibility and allows optimization at each step to improve overall yield and purity.

Process Optimization and Reaction Conditions

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Main Reactions | Yield (%) | Remarks |

|---|---|---|---|---|

| Halogenation & Substitution | NBS, 2-oxopyrrolidine | Halogenation at 5-position, nucleophilic substitution at 3-position | 60-75 | Widely used, scalable |

| Modular Synthesis | Indole derivatives, methyl chloroformate | Stepwise functionalization and coupling | 55-70 | Flexible, allows structural modifications |

| Patent-based Route | Methylcarbonate, sodium hydride, chloro-1-indone | Cyclization, esterification, chiral resolution | 75-78 | High yield, high purity |

Research Findings and Considerations

- Reaction Efficiency: Multi-step routes with optimized reaction conditions yield the target compound with high purity (>98%) and yields up to 78%.

- Selectivity: Halogenation at the 5-position is regioselective when controlled with appropriate reagents and conditions.

- Functional Group Compatibility: The presence of sensitive groups necessitates mild reaction conditions to prevent side reactions.

- Scale-up Potential: The methods involving halogenation and nucleophilic substitution are amenable to scale-up with proper solvent and reagent management.

Chemical Reactions Analysis

Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the indole or pyrrolidinone rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic properties. Indole derivatives are frequently explored for:

- Antimicrobial Activity : Studies have shown that indole derivatives can inhibit the growth of various bacterial strains.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : The structure suggests possible interactions with inflammatory pathways, potentially leading to new anti-inflammatory agents.

Biological Research

Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate serves as a valuable tool for studying enzyme interactions and receptor binding due to its unique structural features. Its ability to interact with various biological receptors makes it suitable for:

- Receptor Binding Studies : Understanding how this compound binds to specific receptors can provide insights into its mechanism of action.

- Enzyme Interaction Studies : It can be utilized to explore how it affects enzyme activity, which is crucial in drug metabolism and efficacy .

Material Science

Beyond biological applications, this compound can be employed in the development of new materials with specific chemical properties. Its structural versatility allows for modifications that can enhance material performance in various industrial applications.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate was tested against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole core can interact with biological receptors, while the pyrrolidinone ring may enhance binding affinity and specificity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

The following analysis compares methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate with structurally related indole derivatives and heterocyclic compounds, emphasizing substituent effects and synthetic approaches.

Structural Analogues from Indole Derivatives

Table 1: Comparison of Key Structural Features

Key Differences:

- The target compound’s lactam ring (2-oxopyrrolidin-1-yl) at position 3 distinguishes it from the amine- and amide-containing analogues.

- The methyl ester at position 2 provides hydrolytic liability, contrasting with the stability of the amide group in 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide .

Thiazole- and Pyrimidine-Containing Indoles

Example: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives () .

- Structural Contrasts:

- A thiazol-5-ylidene group replaces the 2-oxopyrrolidin-1-yl moiety at position 3, introducing a conjugated heterocyclic system with distinct electronic properties.

- The carboxylic acid/ester at position 2 is analogous to the target’s methyl ester but may exhibit different acidity and reactivity.

- Synthetic Methods: Synthesized via condensation of 3-formylindole-2-carboxylates with 2-aminothiazol-4(5H)-ones in acetic acid .

Non-Indole Heterocyclic Analogues

Example: (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate () .

- Structural Parallels: Shares a pyrrolidinone (lactam) ring and ester group, akin to the target compound’s 2-oxopyrrolidin-1-yl and methyl ester.

- Divergences:

Pyrazolopyrimidine Derivatives

Example: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () .

- Functional Group Comparison:

- Contains multiple carbonyl groups (C=O) , a nitrile (CN) , and a thioxo (C=S) group, contrasting with the target’s lactam and ester.

- The nitro group introduces strong electron-withdrawing effects, absent in the target compound.

Biological Activity

Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate is , and it has a molecular weight of approximately 256.29 g/mol. The structural configuration includes an indole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of indole, including methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay to determine cell viability. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control treatments, such as cisplatin.

| Compound ID | Post-Treatment Viability (%) | IC50 (µM) |

|---|---|---|

| Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate | 66% | Not specified |

| Cisplatin | 30% | 10 |

The study highlighted that modifications to the indole structure could enhance anticancer activity, suggesting that methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate may serve as a promising scaffold for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate has been assessed for antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

The antimicrobial efficacy was evaluated against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined for several derivatives.

| Compound ID | MIC (µg/mL) against MRSA |

|---|---|

| Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate | >64 |

| Control Antibiotic (e.g., Vancomycin) | <4 |

The results indicated that while some derivatives showed promise, methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate did not exhibit significant antimicrobial activity against the tested strains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of indole derivatives. Variations in substituents on the indole core can significantly influence both anticancer and antimicrobial properties. For instance, modifications at the C3 and C6 positions have been shown to enhance binding affinity to targets such as HIV integrase, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Question: What are the standard synthetic routes for preparing methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate?

Methodological Answer:

The compound is synthesized via condensation reactions involving 3-formylindole-2-carboxylate derivatives. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with 2-oxopyrrolidine or its derivatives (1.0 equiv) in acetic acid with sodium acetate (2.0 equiv) as a catalyst for 3–5 hours. The product is isolated via filtration, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid to achieve high purity . Key variables include the stoichiometry of the formylindole precursor and the choice of heterocyclic amine (e.g., 2-oxopyrrolidinone derivatives).

Advanced Question: How can reaction conditions be optimized to improve the yield of methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate?

Methodological Answer:

Optimization involves systematic variation of:

- Catalyst loading : Sodium acetate (1.0–2.0 equiv) enhances proton abstraction in the condensation step .

- Solvent system : Acetic acid is preferred due to its dual role as solvent and proton donor, but mixed solvents (e.g., acetic acid/DMF) may improve solubility of intermediates .

- Reaction time : Extended reflux (up to 5 hours) ensures complete conversion, monitored via TLC or HPLC .

- Temperature control : Maintaining reflux (~118°C for acetic acid) prevents side reactions like decarboxylation.

Post-reaction, recrystallization from DMF/acetic acid (1:1 v/v) removes unreacted starting materials and improves crystallinity .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the indole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and the 2-oxopyrrolidin-1-yl group (N–CH2 protons at δ 3.0–3.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C16H17N2O3: 285.1234) .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and lactam groups) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:

- 2D NMR (COSY, NOESY) : Differentiate between keto-enol tautomers by correlating proton environments .

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., orientation of the 2-oxopyrrolidin-1-yl group) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to validate proposed structures .

Basic Question: What purification methods are recommended for this compound?

Methodological Answer:

- Recrystallization : Use DMF/acetic acid (1:1 v/v) to remove polar impurities .

- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–50%) for intermediates with low crystallinity .

Advanced Question: How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Target selection : Prioritize kinases or GPCRs based on structural similarity to indole-derived inhibitors (e.g., bisindolylmaleimide analogs in ).

- In vitro assays :

- SAR studies : Modify the 5-methyl or 2-oxopyrrolidin-1-yl groups to assess impact on activity .

Basic Question: What are the critical stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the indole core .

- Solubility : Prepare stock solutions in DMSO (dry, <0.1% H2O) to avoid precipitation in aqueous buffers .

Advanced Question: How can mechanistic studies elucidate the condensation reaction pathway?

Methodological Answer:

- Kinetic analysis : Monitor reaction progress via in situ IR to track carbonyl intermediate formation .

- Isotopic labeling : Use 13C-labeled acetic acid to confirm its role as a proton shuttle .

- Trapping intermediates : Quench the reaction at intervals and isolate intermediates (e.g., Schiff base adducts) for LC-MS characterization .

Basic Question: What computational tools are useful for predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software to model transition states (e.g., nucleophilic attack on the formyl group) .

- Molecular docking : AutoDock Vina to predict binding modes with biological targets (e.g., kinase ATP-binding pockets) .

Advanced Question: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity measurements .

- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives in cell-based assays .

- Structural analogs : Compare activity trends with methyl 5-fluoro-3-formylindole-2-carboxylate derivatives () to identify substituent-specific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.